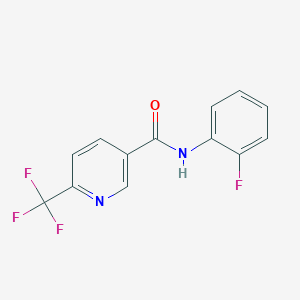

N-(2-fluorophenyl)-6-(trifluoromethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-fluorophenyl)-6-(trifluoromethyl)nicotinamide” is a chemical compound with the molecular formula C13H8F4N2O . It is a member of the trifluoromethylpyridines, a group of compounds that have found applications in the agrochemical and pharmaceutical industries .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, including “N-(2-fluorophenyl)-6-(trifluoromethyl)nicotinamide”, can be achieved through several methods . These include chlorine/fluorine exchange using trichloromethylpyridine, construction of a pyridine ring from a trifluoromethyl-containing building block, or direct introduction of a trifluoromethyl group .

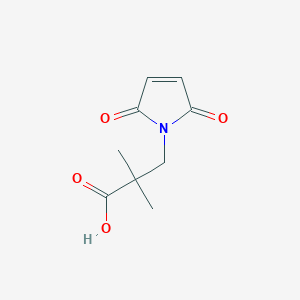

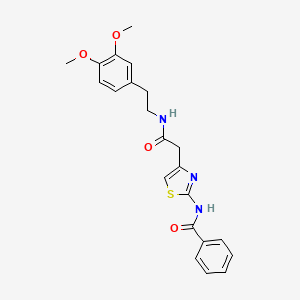

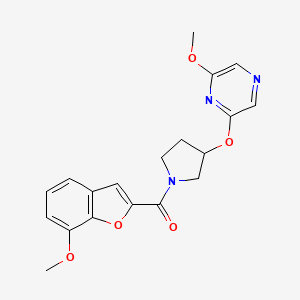

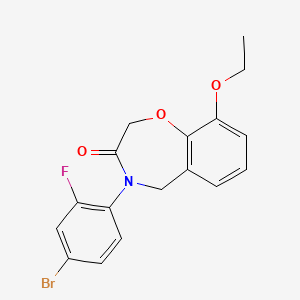

Molecular Structure Analysis

The molecular structure of “N-(2-fluorophenyl)-6-(trifluoromethyl)nicotinamide” consists of 13 carbon atoms, 8 hydrogen atoms, 4 fluorine atoms, 2 nitrogen atoms, and 1 oxygen atom . The average mass of the molecule is 284.209 Da .

Applications De Recherche Scientifique

Antagonistic Properties

- Nicotinamide derivatives, particularly those like 6-phenylnicotinamide, have been studied for their antagonistic properties against TRPV1, showing effectiveness in inflammatory pain models. Optimization of these derivatives led to the development of compounds like 6-(4-fluorophenyl)-2-methyl-N-(2-methylbenzothiazol-5-yl)nicotinamide, which exhibit promising profiles for pre-clinical development (Westaway et al., 2008).

Fungicidal Activity

- N-(thiophen-2-yl) nicotinamide derivatives have been designed and synthesized, demonstrating significant fungicidal activities. These derivatives represent promising lead compounds for structural optimization and further development as fungicides, particularly for applications like controlling cucumber downy mildew (Wu et al., 2022).

Radiotracer Development for PET Imaging

- Derivatives like [18F]6-Fluoro-N-[2-(diethylamino)ethyl]nicotinamide ([18F]MEL050) have been designed for melanoma PET imaging. This derivative is targeted towards melanin, offering potential improvements in the diagnosis and staging of melanoma. The synthesis and large-scale automated production of this compound have been optimized for clinical investigations (Greguric et al., 2011).

Fluorescence Lifetime Imaging Microscopy (FLIM) in Cancer Diagnosis

- FLIM, when combined with nicotinamide derivatives and other probes, presents a promising approach for cancer diagnosis and treatment monitoring. The unique sensitivity of FLIM to microenvironments and molecular alterations leverages the properties of these derivatives for detecting pathological conditions and monitoring treatment effects (Ouyang et al., 2021).

Induction of Apoptosis in Cancer Cells

- N-phenyl nicotinamides have been identified as potent inducers of apoptosis, with certain derivatives demonstrating significant potency in caspase activation and growth inhibition assays. This discovery has implications for the development of novel anticancer agents (Cai et al., 2003).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4N2O/c14-9-3-1-2-4-10(9)19-12(20)8-5-6-11(18-7-8)13(15,16)17/h1-7H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDHIPSOGNOKVIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CN=C(C=C2)C(F)(F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)-6-(trifluoromethyl)nicotinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline](/img/structure/B2576732.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2576734.png)

![2-(1-phenylcyclopropanecarbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2576740.png)

![N-[2-(2-methoxyphenoxy)ethyl]-1-[4-(morpholin-4-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2576743.png)

![N-benzyl-N-(4-methoxyphenyl)-2-[(1-methyl-3-phenyl-1H-pyrazol-5-yl)oxy]acetamide](/img/structure/B2576744.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)

![4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2576751.png)